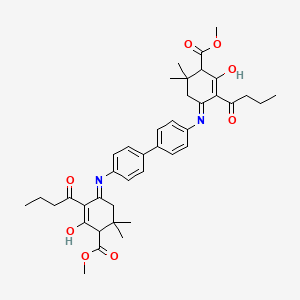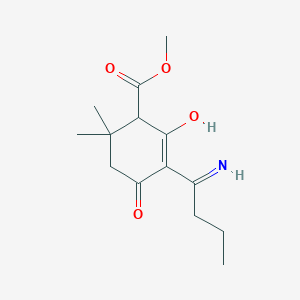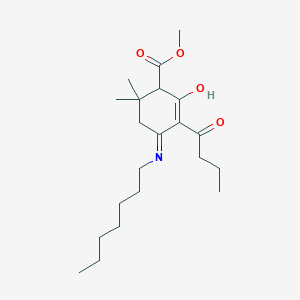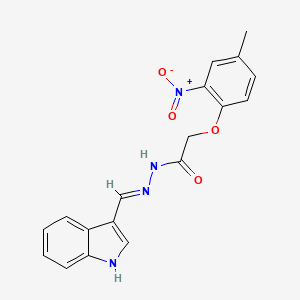![molecular formula C12H10ClN5OS B3719878 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol](/img/structure/B3719878.png)
6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol
Vue d'ensemble
Description
6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol, also known as CP-547632, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. CP-547632 has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol is a potent and selective inhibitor of CK2. CK2 is involved in the regulation of multiple signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway. By inhibiting CK2, 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol can disrupt these signaling pathways and inhibit cell proliferation, induce apoptosis, and reduce inflammation.
Biochemical and Physiological Effects:
6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol has been shown to have a variety of biochemical and physiological effects. In cancer, 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy. In inflammation, 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In neurodegenerative diseases, 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol can have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various biological processes. It has also been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. However, 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol. One area of interest is the development of more potent and selective CK2 inhibitors. Another area is the investigation of the role of CK2 in other biological processes, such as autophagy and DNA damage response. Additionally, the therapeutic potential of 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol in combination with other drugs or therapies should be explored. Finally, the development of more effective delivery methods for 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol could improve its bioavailability and effectiveness in vivo.
Applications De Recherche Scientifique
6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol has been extensively studied in preclinical models of cancer, inflammation, and neurodegenerative diseases. In cancer, 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol has been shown to inhibit the growth of a variety of tumor cell lines, including breast, prostate, and lung cancer. Inflammation studies have demonstrated that 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, 6-amino-2-{[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]thio}-4-pyrimidinol has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
4-amino-2-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5OS/c13-11-7(15-9-3-1-2-4-18(9)11)6-20-12-16-8(14)5-10(19)17-12/h1-5H,6H2,(H3,14,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLQTTTXLKGKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)CSC3=NC(=CC(=O)N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 3-butyryl-4-[(2,4-dichlorophenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719811.png)

![3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-thiophenedione](/img/structure/B3719819.png)
![2-{[(2,3-dihydroxypropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3719840.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-mercapto-1,9-dihydro-6H-purin-6-one](/img/structure/B3719853.png)
![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4(1H)-quinazolinone](/img/structure/B3719857.png)
![5,5-dimethyl-2-(1-{[2-(1-piperazinyl)ethyl]amino}propylidene)-1,3-cyclohexanedione](/img/structure/B3719865.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B3719873.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3719882.png)
![5-bromo-N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B3719891.png)

